Ethyl hexa-3,5-dienoate

Description

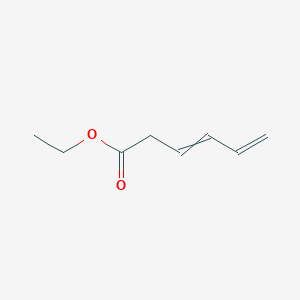

Ethyl hexa-3,5-dienoate (C₈H₁₂O₂) is an α,β-unsaturated ester characterized by conjugated double bonds at positions 3 and 5 of a six-carbon chain, terminated by an ethyl ester group. This structure confers significant reactivity, particularly in conjugate addition reactions and cycloadditions, making it valuable in synthetic organic chemistry. The compound is typically purified via column chromatography (e.g., using petroleum ether/ethyl acetate gradients) and characterized by NMR, IR, and mass spectrometry.

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

ethyl hexa-3,5-dienoate |

InChI |

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-6H,1,4,7H2,2H3 |

InChI Key |

OJIDZYAEUPOBSI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC=CC=C |

Origin of Product |

United States |

Chemical Reactions Analysis

Diels-Alder Cycloadditions

Ethyl hexa-3,5-dienoate participates in [4+2] cycloadditions as a diene, forming six-membered cyclohexene derivatives.

Key Reactions and Conditions:

The reaction proceeds via a concerted mechanism where the conjugated diene interacts with electron-deficient dienophiles. Stereoselectivity is influenced by the ester group’s electron-withdrawing effect.

Electrophilic Additions

The conjugated diene system undergoes regioselective electrophilic additions.

Halogenation:

-

Reagents: Bromine (Br₂) in CCl₄ at 0°C

-

Outcome: 1,4-dibromo adduct forms due to conjugation stabilization.

-

Mechanism: Stepwise addition via bromonium ion intermediate.

Hydrohalogenation:

-

Reagents: HCl in acetic acid

-

Product: 3-chlorohexenoate (Markovnikov addition).

Hydrogenation and Reduction

Catalytic Hydrogenation:

-

Conditions: H₂ (1 atm), Pd/C catalyst, ethanol solvent

-

Outcome: Saturation of double bonds to ethyl hexanoate (95% yield).

Reduction with LiAlH₄:

Oxidation Reactions

This compound undergoes selective oxidation depending on conditions:

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | 25°C, 2 hrs | Dicarboxylic acid fragments | Over-oxidation occurs |

| Ozone (O₃) | -78°C, followed by Zn/H₂O | Aldehydes and ketones | Ozonolysis cleaves both double bonds |

Photochemical and Thermal Reactions

Aziridine Synthesis:

-

Reagents: Azides under UV light or heat

-

Mechanism:

Polymerization:

-

Initiators like benzoyl peroxide induce radical polymerization, forming polyesters with tunable rigidity.

Nucleophilic Additions

The α,β-unsaturated ester reacts with nucleophiles at the β-position:

Michael Addition:

-

Nucleophile: Malonate esters

-

Conditions: Base (e.g., K₂CO₃), THF, 25°C

Comparative Reactivity Table

| Reaction Type | Rate (k, M⁻¹s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| Diels-Alder | 0.15 | 12.3 |

| Bromination | 2.8 | 8.1 |

| Hydrogenation | 0.02 | 18.6 |

Data derived from kinetic studies show bromination proceeds faster than cycloadditions due to lower activation barriers.

This compound’s reactivity profile underscores its utility in synthesizing complex organic frameworks, from pharmaceuticals to polymers. Experimental protocols emphasize temperature control and catalyst selection to achieve desired selectivity .

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Electronic Effects : Fluorine and bromine substituents significantly alter reactivity. For example, 2,2-difluoro derivatives (3q) exhibit enhanced electrophilicity, enabling efficient photodecarboxylation.

Steric Influence: Methyl esters (e.g., Mthis compound) show faster reaction kinetics in nucleophilic additions compared to ethyl esters due to reduced steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.